Androst-5-en-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

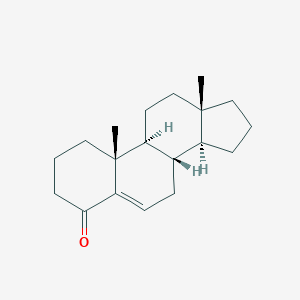

Androst-5-en-4-one, also known as this compound, is a useful research compound. Its molecular formula is C19H28O and its molecular weight is 272.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Immunological Applications

5-androstenediol has garnered attention for its immunostimulating properties. Research indicates that it can enhance the immune response by elevating levels of circulating granulocytes and platelets. This effect is particularly significant in the context of acute radiation syndrome, where 5-androstenediol has been shown to improve survival rates in irradiated animals, including mice and non-human primates .

Case Study: Radiation Countermeasure

A study demonstrated that administration of 5-androstenediol in animal models led to:

- Increased survival rates : Mice treated with 5-androstenediol showed improved survival after exposure to lethal doses of radiation.

- Enhanced hematopoietic recovery : The compound promoted the survival of irradiated human hematopoietic progenitor cells, indicating its potential as a radioprotective agent .

Oncological Applications

In oncology, 5-androstenediol's role as an androgen precursor is noteworthy. It can be converted into testosterone and may influence the progression of prostate cancer. Research suggests that it can activate androgen receptors, which are critical in the development and progression of certain cancers .

Case Study: Prostate Cancer Treatment

A clinical investigation into the effects of 5-androstenediol on prostate cancer cells revealed:

- Androgenic activity : The compound was able to activate androgen receptor target genes, potentially contributing to tumor growth.

- Therapeutic implications : Understanding its dual role as an androgen and estrogen may lead to novel treatment strategies that exploit its biochemical pathways for better management of prostate cancer .

Sports Medicine and Doping Control

The detection of 5-androstenediol is crucial in sports medicine due to its potential use as a performance-enhancing drug. Studies have developed methodologies for detecting its abuse among athletes through advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Carbon Isotope Ratio Mass Spectrometry (C-IRMS) .

Detection Methods

- Urinary excretion profiling : Following administration, specific metabolites such as androsterone glucuronide were significantly increased, providing a reliable biomarker for detection.

- Differentiation from other steroids : The unique metabolic profile allows for distinguishing between natural and administered steroids, enhancing doping control measures .

Summary of Findings

The following table summarizes key findings related to the applications of 5-androstenediol:

特性

CAS番号 |

13583-72-7 |

|---|---|

分子式 |

C19H28O |

分子量 |

272.4 g/mol |

IUPAC名 |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one |

InChI |

InChI=1S/C19H28O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h8,13-15H,3-7,9-12H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |

InChIキー |

MCYXUSLOLJKBAQ-UNTXSKPGSA-N |

SMILES |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

異性体SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C(=O)CCC[C@@]4([C@H]3CC2)C |

正規SMILES |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

同義語 |

Androst-5-en-4-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。